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Compound of Interest

Compound Name: Mal-amido-(CH2COOH)2

Cat. No.: B3182092 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mal-amido-(CH2COOH)2 is a heterobifunctional crosslinker pivotal in the field of

bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs). Its

structure incorporates a thiol-reactive maleimide group and two carboxylic acid moieties, which

impart hydrophilicity. This guide provides an in-depth overview of the molecule's properties, its

application in forming stable bioconjugates, and a detailed experimental protocol for its use.

The primary application of Mal-amido-(CH2COOH)2 is as an intermediate for hydrophilic ADC

linkers.[1] The maleimide group enables the specific and efficient conjugation to cysteine

residues on proteins and peptides. At the same time, the diacetic acid portion enhances the

solubility of the linker-drug conjugate, a critical factor in preventing aggregation and improving

the pharmacokinetic profile of the final ADC product.

Chemical and Physical Properties
The quantitative data for Mal-amido-(CH2COOH)2 are summarized in the table below. These

properties are essential for designing and executing conjugation experiments, including

calculating molar ratios and preparing stock solutions.
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Property Value Source

Molecular Formula C11H12N2O7 [2]

Molecular Weight 284.22 g/mol [2]

IUPAC Name

2-[carboxymethyl-[3-(2,5-

dioxopyrrol-1-

yl)propanoyl]amino]acetic acid

CAS Number 207613-14-7

Appearance White to off-white solid

Purity >96%

Solubility (DMSO) 83.33 mg/mL (293.19 mM)

Storage Conditions
Powder: -20°C for 3 years; In

solvent: -80°C for 6 months

Application in Antibody-Drug Conjugates
The strategic design of ADCs relies on three components: a monoclonal antibody for specific

targeting, a potent cytotoxic payload, and a chemical linker that connects them. Mal-amido-
(CH2COOH)2 serves as a precursor to such linkers. The maleimide group is highly selective

for thiol (sulfhydryl) groups, which are present in the cysteine residues of antibodies. This

allows for a targeted and stable covalent bond formation via a Michael addition reaction.

The workflow for creating an ADC using a maleimide-functionalized linker involves a series of

controlled chemical steps to ensure the desired drug-to-antibody ratio (DAR) and preserve the

antibody's integrity and binding affinity.
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Workflow for ADC preparation using a maleimide linker.

Experimental Protocol: Thiol-Maleimide Conjugation
for ADC Preparation
This section provides a detailed, generalized protocol for the conjugation of a maleimide-

activated linker-payload to a monoclonal antibody. This protocol is based on established

methods for ADC synthesis.

Materials and Reagents
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.5, free of primary

amines).

Mal-amido-(CH2COOH)2-derived linker-payload.

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

Quenching reagent: N-acetylcysteine or L-cysteine.

Solvents: Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).

Buffers: Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2),

Quenching buffer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b3182092?utm_src=pdf-body-img
https://www.benchchem.com/product/b3182092?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3182092?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification system: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration

(TFF) system.

Antibody Preparation and Reduction
Buffer Exchange: Ensure the antibody is in an appropriate amine-free buffer at a

concentration of 5-10 mg/mL.

Reduction of Disulfide Bonds: To generate reactive thiol groups, partially reduce the

interchain disulfide bonds of the antibody.

Add a 10-20 fold molar excess of TCEP to the antibody solution.

Incubate the mixture for 1-2 hours at 37°C.

Removal of Reducing Agent: Immediately remove the excess TCEP using a desalting

column or TFF, exchanging the buffer with degassed conjugation buffer.

Conjugation Reaction
Prepare Linker-Payload Solution: Dissolve the maleimide-activated linker-payload in

anhydrous DMSO or DMF to create a 10 mM stock solution.

Initiate Conjugation:

Add a 5-10 fold molar excess of the linker-payload solution to the reduced antibody

solution with gentle mixing.

Incubate the reaction for 1-2 hours at room temperature, protected from light. The optimal

pH for the maleimide-thiol reaction is between 6.5 and 7.5.

Quenching
Stop the Reaction: To quench any unreacted maleimide groups and prevent further reaction,

add a quenching reagent.

Add a 2-fold molar excess of N-acetylcysteine over the initial amount of the maleimide linker-

payload.
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Incubate for an additional 20-30 minutes at room temperature.

Purification and Characterization
Purify the ADC: Remove unreacted linker-payload, quenching reagent, and any aggregates

using SEC or TFF.

Buffer Exchange: Exchange the purified ADC into a formulation buffer suitable for storage.

Characterization:

Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

Analyze the Drug-to-Antibody Ratio (DAR) using methods such as Hydrophobic

Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-

MS).

Assess the level of aggregation using SEC.

Storage: Store the final ADC solution at 2-8°C for short-term use or at -80°C for long-term

storage.

Conclusion
Mal-amido-(CH2COOH)2 is a valuable building block in the construction of advanced

biotherapeutics. Its well-defined reactivity and the hydrophilic character it imparts make it a key

component for developing stable and effective Antibody-Drug Conjugates. A thorough

understanding of its properties and the careful execution of conjugation protocols are essential

for harnessing its full potential in the development of targeted therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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